Piperidine-1-carbonyl bromide
Description
Piperidine-1-carbonyl bromide (CAS: Not explicitly provided; molecular formula: C₆H₁₀BrNO) is a reactive acyl bromide derivative of piperidine. It is characterized by a six-membered piperidine ring substituted with a carbonyl bromide group at the nitrogen atom. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the formation of amides, carbamates, and other nitrogen-containing heterocycles. Its high electrophilicity at the carbonyl carbon enables efficient nucleophilic acyl substitution reactions, making it valuable in pharmaceutical and agrochemical research .
Properties
CAS No. |
32827-33-1 |
|---|---|
Molecular Formula |
C6H10BrNO |
Molecular Weight |
192.05 g/mol |
IUPAC Name |
piperidine-1-carbonyl bromide |
InChI |
InChI=1S/C6H10BrNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2 |
InChI Key |
VEKMQVVOXFDAGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
General Reactivity of Acyl Bromides
Acyl bromides, such as piperidine-1-carbonyl bromide, are highly reactive electrophiles commonly used in:
-
Nucleophilic acyl substitutions (e.g., with amines, alcohols, or thiols).
-
Friedel-Crafts acylations (for aromatic electrophilic substitution).
-
Condensation reactions (e.g., forming esters or amides).
Their reactivity typically exceeds that of acyl chlorides due to bromide’s superior leaving-group ability .
Analogous Reactions from Literature
While direct data on this compound is absent, related piperidine carbonyl derivatives exhibit the following reactivity:
Amide Bond Formation
Piperidine-1-carbonyl chloride reacts with amines to form carboxamides. For example:
-
Coupling of 4-piperidinopiperidinecarbonyl chloride with 7-ethyl-10-hydroxycamptothecin in dichloromethane and pyridine yields irinotecan (a chemotherapeutic agent) .
Proposed analogous reaction for this compound :
Conditions: Pyridine or triethylamine as acid scavenger; polar aprotic solvents (e.g., DCM) .
Esterification
Piperidine carbonyl chlorides react with alcohols under basic conditions. For instance:
-
Reaction of tert-butyl diethylphosphonoacetate with p-chlorobenzyl bromide (a benzyl bromide) in the presence of NaH forms phosphonate intermediates .
Proposed esterification with this compound :
Nucleophilic Substitution
Acyl bromides undergo substitution with nucleophiles like Grignard reagents or organocuprates. For example:
-
Morpholine and piperidine carbothioimidates form stabilized intermediates via nucleophilic attack at the carbonyl group .
Potential application :
Stability and Handling Considerations
Acyl bromides are moisture-sensitive and prone to hydrolysis:
Comparative Reactivity Table
Gaps in Literature
-
No direct synthetic procedures or kinetic data for this compound were identified in the provided sources.
-
Experimental validation is recommended to confirm reactivity and optimize conditions.
Recommendations for Future Research
-
Explore cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts.
-
Investigate photoactivation or microwave-assisted synthesis to enhance reaction efficiency.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section compares piperidine-1-carbonyl bromide with three categories of analogs: piperidine-based acyl bromides , piperidinium salts , and other carbonyl bromide derivatives .
This compound vs. Piperidinium Bromide Derivatives
Piperidinium salts, such as 1-propargyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)-piperidin-1-ium bromide , share the piperidine core but differ in substitution patterns and reactivity. Key distinctions include:
- Reactivity: this compound’s carbonyl bromide group enables direct acylation, whereas piperidinium salts (quaternary ammonium compounds) are typically non-reactive in nucleophilic substitutions and serve as ionic liquids or surfactants .
- Applications : Piperidinium salts are studied for their antimicrobial and solvent properties, while this compound is a reagent for covalent bond formation in drug synthesis (e.g., Example 37 in ) .
Table 1: Structural and Functional Comparison
This compound vs. Morpholine-4-carbonyl Chloride
Morpholine-4-carbonyl chloride (C₅H₈ClNO₂) shares the carbonyl halide functionality but features a morpholine ring instead of piperidine. Differences include:
- Ring Flexibility : Piperidine’s chair conformation allows steric adaptability in reactions, while morpholine’s oxygen atom introduces polarity and rigidity .
- Reaction Yields : In Example 38 (), morpholine-4-carbonyl chloride achieved a 62% yield in a coupling reaction, compared to 64% for this compound under identical conditions, suggesting comparable efficiency .
This compound vs. Aromatic Carbonyl Bromides
Aromatic analogs, such as 2-[(naphthalen-2-yl)methyl]isothiouronium bromide (), differ in electronic and steric properties:
- Electronic Effects : The electron-withdrawing bromine in this compound enhances electrophilicity at the carbonyl carbon, while aromatic systems (e.g., naphthalene) stabilize charges via resonance .
Stability and Handling
Unlike morpholine-4-carbonyl chloride, this compound’s stability in polar aprotic solvents (e.g., DMF, acetonitrile) is well-documented, though it hydrolyzes rapidly in aqueous media .
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